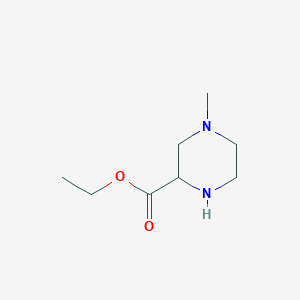

Ethyl 4-methylpiperazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 4-methylpiperazine-2-carboxylate" synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of Ethyl 4-methylpiperazine-2-carboxylate

Abstract

This compound is a pivotal structural motif and a versatile building block in the landscape of modern drug discovery. Its prevalence in active pharmaceutical ingredients (APIs) stems from the unique physicochemical properties conferred by the N-methylated piperazine ring coupled with a reactive carboxylate handle. This guide provides a comprehensive exploration of the predominant synthetic pathway to this compound, focusing on the intramolecular Dieckmann condensation. We will dissect the core reaction mechanism, offer field-proven insights into experimental design and execution, and discuss the critical subsequent reduction step. This document is structured to serve as a self-validating technical resource for researchers, scientists, and professionals in drug development, grounded in authoritative chemical principles and literature.

Introduction: The Strategic Importance of the Piperazine Core

The piperazine heterocycle is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its presence in a multitude of blockbuster drugs is a testament to its utility. The two nitrogen atoms provide handles for modulating aqueous solubility, lipophilicity, and receptor-binding interactions through substitution. The synthesis of specifically substituted piperazines, such as this compound, is therefore of high strategic importance. This particular derivative incorporates a chiral center at the C2 position and an N-methyl group, which often enhances metabolic stability and tunes the basicity of the distal nitrogen, crucial factors in pharmacokinetic and pharmacodynamic profiles.

The Dominant Synthetic Route: A Dieckmann Condensation Strategy

The most industrially viable and academically established route to the piperazine-2-carboxylate core relies on an intramolecular cyclization of an acyclic diester precursor. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is exceptionally well-suited for this purpose, particularly for forming stable five- and six-membered rings.[2][3]

Step 1: The Dieckmann Condensation

This reaction facilitates the formation of a cyclic β-keto ester from a linear diester. For the synthesis of our target's core structure, the logical starting material is a suitably N-substituted iminodiacetate derivative.

The reaction is initiated by a strong, non-nucleophilic base, historically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from one of the ester groups.[2] This deprotonation is the critical first step, generating a resonance-stabilized enolate. The choice of base and solvent is crucial; alkoxide bases are often used in their corresponding alcohol, though aprotic solvents like toluene or THF with stronger bases (e.g., sodium hydride, t-BuOK) can offer better control and minimize side reactions.[2]

The resulting nucleophilic enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the second ester group. This ring-closing step forms a transient cyclic tetrahedral intermediate. The subsequent collapse of this intermediate, through the elimination of an ethoxide leaving group, yields the cyclic β-keto ester.[3][4] In this specific synthesis, the product is ethyl 1-methyl-3-oxopiperazine-2-carboxylate .

The following diagram illustrates this mechanistic pathway:

Caption: Mechanism of the Dieckmann condensation for piperazine-2-one synthesis.

Objective: To synthesize ethyl 1-methyl-3-oxopiperazine-2-carboxylate.

Materials:

-

Diethyl N-methyliminodiacetate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl) for neutralization

-

Ethyl Acetate for extraction

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet to ensure anhydrous conditions.

-

Base Suspension: Charge the flask with anhydrous toluene and the base (e.g., sodium ethoxide). Stir to form a uniform suspension.

-

Substrate Addition: Dissolve diethyl N-methyliminodiacetate in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature.

-

Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching & Neutralization: Cool the reaction vessel in an ice bath. Cautiously quench the reaction by the slow addition of water. Acidify the aqueous mixture to a pH of ~5-6 with dilute HCl.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

-

Purification: The crude product can be purified via vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of the Piperazine-2-one Intermediate

The product from the Dieckmann condensation, a cyclic β-keto ester, contains an amide within the ring.[5] To obtain the final piperazine structure, this amide functionality must be fully reduced to an amine.

The reduction of an amide is a challenging transformation that requires a powerful reducing agent.

-

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit aggressive, reagent for reducing amides and esters. It will reduce both the amide carbonyl and the ester group if not controlled. For this synthesis, the goal is to selectively reduce the amide.

-

Borane Reagents (BH₃·THF, BMS): Borane and its complexes are often the reagents of choice for the selective reduction of amides to amines under milder conditions than LiAlH₄. They typically do not reduce ester functionalities, making them ideal for this transformation.

The reduction with a borane complex involves the coordination of the Lewis acidic boron to the amide oxygen, activating the carbonyl group. This is followed by the transfer of hydride to the carbonyl carbon. A subsequent elimination and further reduction of the resulting iminium intermediate leads to the final amine product.

This workflow can be visualized as follows:

Caption: High-level workflow for the reduction of the piperazine-2-one intermediate.

Alternative Synthetic Pathways

While the Dieckmann approach is robust, other methods for synthesizing substituted piperazines exist. These include palladium-catalyzed cyclization reactions of diamines with propargyl units and multi-component reactions that can assemble the ring in a single pot.[6][7] However, for the specific substitution pattern of this compound, the intramolecular cyclization of a pre-functionalized linear precursor remains the most direct and reliable strategy.

Data and Protocol Summary

For clarity and comparative analysis, the key parameters of the primary synthetic route are summarized below.

| Parameter | Dieckmann Condensation | Amide Reduction |

| Reaction Type | Intramolecular Cyclization | Reduction |

| Key Reagents | NaOEt, NaH, or t-BuOK | BH₃·THF or LiAlH₄ |

| Solvent | Toluene, THF | THF |

| Temperature | Reflux (65-110 °C) | 0 °C to Reflux (65 °C) |

| Typical Yields | 60-85% | 70-90% |

| Key Intermediates | Enolate, Tetrahedral Adduct | Iminium Ion |

Conclusion and Authoritative Outlook

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Dieckmann condensation followed by a selective amide reduction. The success of this synthesis hinges on a deep understanding of the underlying mechanisms, which dictates the choice of reagents, solvents, and reaction conditions. Careful control of moisture and temperature is paramount for achieving high yields and purity. The protocols and insights provided herein represent a distillation of established chemical principles and practical laboratory experience, offering a solid foundation for the successful synthesis of this critical pharmaceutical intermediate.

References

-

Reductions of cyclic b-keto esters by individual Saccharomyces cerevisiae dehydrogenases and a chemo-enzymatic route to (1R,2S)-2-methyl-1-cyclohexanol. (2007). ResearchGate. Available at: [Link]

-

Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (1994). PubMed. Available at: [Link]

-

Cyclic β-Ketoester Definition. Fiveable. Available at: [Link]

-

A Dieckmann cyclization route to piperazine-2,5-diones. (2012). PubMed. Available at: [Link]

-

Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. Available at: [Link]

-

The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. (1947). Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Dieckmann Condensation. (2023). Chemistry LibreTexts. Available at: [Link]

-

Dieckmann condensation. Wikipedia. Available at: [Link]

Sources

- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperazine synthesis [organic-chemistry.org]

"Ethyl 4-methylpiperazine-2-carboxylate" chemical properties

An In-Depth Technical Guide to Ethyl 4-methylpiperazine-2-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative featuring an ethyl ester at the 2-position and a methyl group on the distal nitrogen atom. This arrangement of functional groups makes it a versatile intermediate for introducing the piperazine moiety into larger, more complex molecules.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 63285-60-9[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₆N₂O₂[1][3][6][7] |

| Molecular Weight | 172.22 g/mol [1][3][6][7] |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C1CN(CCN1)C[3] |

Caption: 2D Structure of this compound.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Based on typical appearance of similar small molecule amines and esters.[8][9][10] |

| Boiling Point | Data not readily available | Expected to be >200°C at atmospheric pressure. |

| Melting Point | Not applicable (liquid at STP) | |

| Density | Data not readily available |

| Storage | 2-8°C, under inert atmosphere[1] | Recommended to prevent degradation from air and light sensitivity.[11] |

Synthesis and Reaction Pathways

The primary and most direct synthesis of this compound involves the deprotection of a benzyl-protected precursor. This method is advantageous due to the clean reaction conditions and high yield.

Catalytic Hydrogenation for Debenzylation

The most common laboratory-scale synthesis involves the catalytic hydrogenation of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[7] The benzyl group serves as an effective protecting group for the nitrogen at the 1-position during upstream synthetic steps and can be cleanly removed using hydrogen gas and a palladium catalyst.

Caption: Synthesis via Hydrogenolysis of the N-benzyl protecting group.

Experimental Protocol: Synthesis via Hydrogenolysis

This protocol is adapted from established literature procedures.[7]

-

Vessel Preparation: To a suitable high-pressure reaction vessel, add Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.

-

Catalyst and Solvent Addition: Add 10% Palladium on activated charcoal (Pd/C) catalyst (typically 5-10% w/w relative to the starting material) and anhydrous ethanol as the solvent.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 2844 Torr (3.7 atm) with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound is often of sufficient purity (yields up to 92%) for subsequent steps.[7] If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Spectral Characterization

While specific spectra are best obtained directly from the supplier for a given batch, the structural features of this compound allow for a confident prediction of its key NMR and IR signals.[2][12]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| ¹H-NMR | ~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃~3.5-2.5 ppm (multiplets, 7H): Piperazine ring protons~2.3 ppm (singlet, 3H): N-CH₃ ~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ |

| ¹³C-NMR | ~172 ppm: Ester carbonyl (C =O)~61 ppm: Ethoxy methylene (-O-C H₂-)~55-45 ppm: Piperazine ring carbons~46 ppm: N-methyl carbon (N-C H₃)~14 ppm: Ethoxy methyl (-O-CH₂-C H₃) |

| IR (Infrared) | ~2950-2800 cm⁻¹: C-H stretching (aliphatic)~1735 cm⁻¹: C=O stretching (ester)~1200-1000 cm⁻¹: C-O stretching (ester) and C-N stretching (amine) |

| Mass Spec (ESI+) | [M+H]⁺ = 173.12 |

Causality Note: The chemical shifts in NMR are dictated by the electronic environment of the nuclei. The quartet and triplet pattern for the ethyl group is a classic example of spin-spin coupling. In the IR spectrum, the strong absorption around 1735 cm⁻¹ is a highly reliable indicator of the ester carbonyl group, making it a key diagnostic peak.

Reactivity, Applications, and Field Insights

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the two reactive nitrogen centers and the ester functionality, which can be further manipulated.

Core Applications:

-

Scaffold for Drug Discovery: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-formed, functionalized piperazine ring for incorporation into larger molecules. It is particularly useful in the design of candidates targeting the central nervous system (CNS) or cardiovascular system.[1]

-

Intermediate for Complex Synthesis: The secondary amine at the 1-position is a nucleophile, readily participating in reactions like N-alkylation, N-arylation, acylation, and reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further synthetic handles.

-

Ligand Synthesis: The nitrogen atoms can act as ligands for metal coordination, making this molecule a building block for developing novel catalysts or functional materials.[1]

A notable application for a structurally similar compound, (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is as a key intermediate in the synthesis of the anticoagulant drug Argatroban.[13][14] This highlights the importance of such substituted heterocyclic esters in the synthesis of high-value active pharmaceutical ingredients (APIs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, data from structurally related piperidine and piperazine derivatives provide a strong basis for recommended handling procedures.[11][15][16][17]

Table 4: GHS Hazard Information (Inferred)

| Hazard Class | Statement |

|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation.[11][16] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[11][16] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[5][17] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[15][17] Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[15]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[15][16]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]

-

-

Fire Safety: The compound may be combustible.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11][15] Use CO₂, dry chemical, or foam for extinguishment.[15][16]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][15] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][16][17] Do not allow the chemical to enter the environment.[15]

References

-

This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents. (2018). Google Patents.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2016). Thermo Fisher Scientific. Retrieved from [Link]

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (2014). Google Patents.

-

Supplemental Information - The Royal Society of Chemistry. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Methyl 11-[2-(4-phenyl-1-piperazinyl)ethyl]thio-6,11dihydrodibenz[b,e]oxepin-2-carboxylate (Compound la): - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (2018). MDPI. Retrieved from [Link]

-

Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (2024). YouTube. Retrieved from [Link]

-

Eucalyptus Citriodora Essential Oil CAS 129828-24-6 - Augustus Oils Ltd. (n.d.). Augustus Oils Ltd. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 63285-60-9|this compound|BLD Pharm [bldpharm.com]

- 3. labshake.com [labshake.com]

- 4. This compound | 63285-60-9 [chemicalbook.com]

- 5. Ethyl4-Methylpiperazine-2-carboxylate , 63285-60-9 - CookeChem [cookechem.com]

- 6. This compound - CAS:63285-60-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Eucalyptus Citriodora Essential Oil CAS 129828-24-6 – Augustus Oils Ltd [augustus-oils.ltd.uk]

- 9. Eucalyptuscitriodoraoil/Citronellal CAS#: 129828-24-6 [m.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. rsc.org [rsc.org]

- 13. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 14. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. biosynth.com [biosynth.com]

Chapter 1: Introduction to Ethyl 4-methylpiperazine-2-carboxylate

Sources

- 1. Ethyl4-Methylpiperazine-2-carboxylate , 63285-60-9 - CookeChem [cookechem.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. 63285-59-6 | Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate - AiFChem [aifchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Sildenafil - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Ethyl 4-methylpiperazine-2-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 4-methylpiperazine-2-carboxylate (C₈H₁₆N₂O₂), a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It details the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule. Furthermore, it provides robust, field-proven protocols for the acquisition of high-quality spectral data, enabling researchers to validate their synthetic products and explore the compound's structural characteristics. This guide is intended for an audience of researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel organic compounds.

Introduction and Molecular Structure

This compound is a disubstituted piperazine derivative featuring an ethyl ester at the 2-position and a methyl group on the nitrogen at the 4-position. The structural integrity and purity of such compounds are paramount for their intended applications, necessitating thorough spectroscopic characterization. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm identity, and assess purity.

The molecular structure, as depicted below, consists of a saturated six-membered ring containing two nitrogen atoms, an ethyl carboxylate functional group, and an N-methyl group. These features will give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-methyl group, and the ethyl ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | 2H |

| H-2 (piperazine) | ~3.5 | Doublet of Doublets (dd) | 1H |

| H-3ax, H-5ax (piperazine) | ~2.8 - 3.0 | Multiplet (m) | 2H |

| H-3eq, H-5eq (piperazine) | ~2.6 - 2.8 | Multiplet (m) | 2H |

| H-6ax, H-6eq (piperazine) | ~2.4 - 2.6 | Multiplet (m) | 2H |

| N-CH₃ | ~2.3 | Singlet (s) | 3H |

| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H |

| NH (piperazine) | Broad singlet | 1H |

Rationale for Predictions:

-

The methylene protons of the ethyl ester (-O-CH₂) are deshielded by the adjacent oxygen atom and are expected to appear around 4.1 ppm as a quartet due to coupling with the methyl protons.

-

The proton at the C-2 position of the piperazine ring is adjacent to both a nitrogen atom and the electron-withdrawing ester group, leading to a downfield shift to approximately 3.5 ppm. Its multiplicity will likely be a doublet of doublets due to coupling with the two non-equivalent protons at C-3.

-

The protons on the piperazine ring (C-3, C-5, and C-6) will exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other, appearing as multiplets in the 2.4-3.0 ppm range.

-

The N-methyl protons are expected to appear as a sharp singlet around 2.3 ppm.

-

The methyl protons of the ethyl ester will be a triplet around 1.2 ppm due to coupling with the adjacent methylene group.

-

The NH proton on the piperazine ring will likely be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~172 |

| -O-CH₂-CH₃ | ~61 |

| C-2 (piperazine) | ~58 |

| C-6 (piperazine) | ~55 |

| C-3, C-5 (piperazine) | ~45-50 |

| N-CH₃ | ~46 |

| -O-CH₂-CH₃ | ~14 |

Rationale for Predictions:

-

The carbonyl carbon of the ester group is highly deshielded and is predicted to be the most downfield signal at approximately 172 ppm.[1][2]

-

The methylene carbon of the ethyl ester (-O-CH₂) will be around 61 ppm due to the direct attachment to oxygen.[1][2]

-

The carbons of the piperazine ring will appear in the range of 45-60 ppm. The C-2 carbon, being attached to both nitrogen and the ester group, will be the most downfield of the ring carbons. The chemical shifts of C-3, C-5, and C-6 will be in a similar region.

-

The N-methyl carbon is expected to have a chemical shift of around 46 ppm.

-

The methyl carbon of the ethyl ester will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Perform shimming on the sample to optimize the magnetic field homogeneity.[4]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 32 scans.

-

¹H NMR Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.[4][5]

-

¹³C NMR Processing: Process the data similarly to the ¹H spectrum with Fourier transformation and corrections.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 173.13 | Molecular Ion |

| Fragment 1 | 128.10 | [M+H - C₂H₅O]⁺ |

| Fragment 2 | 100.09 | [M+H - C₂H₅O₂C]⁺ |

| Fragment 3 | 83.09 | [C₅H₁₁N]⁺ |

| Fragment 4 | 58.07 | [C₃H₈N]⁺ |

Rationale for Predictions:

-

The molecular ion peak [M+H]⁺ is expected at an m/z of 173.13, corresponding to the molecular weight of the compound (172.22) plus a proton.[6][7]

-

Fragmentation is likely to occur via cleavage of the ester group and fragmentation of the piperazine ring.

-

Loss of the ethoxy group (-OC₂H₅) would result in a fragment at m/z 128.10.

-

Loss of the entire ethyl carboxylate group (-COOC₂H₅) would lead to a fragment at m/z 100.09.[8][9]

-

Cleavage of the piperazine ring can lead to various fragments. A common fragmentation for N-methylpiperazines is the formation of a fragment at m/z 58.07, corresponding to [CH₂=N(CH₃)CH₂]⁺.[10][11] Another possible fragment from ring cleavage is [C₅H₁₁N]⁺ at m/z 83.09.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[6][12]

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ion source to electrospray ionization (ESI) in the positive ion mode.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Optimize the source parameters, such as capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas temperature and flow, to obtain a stable signal and good ionization efficiency.[13]

-

Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

Rationale for Predictions:

-

The N-H stretch of the secondary amine in the piperazine ring is expected to appear as a medium, somewhat broad band in the region of 3300-3500 cm⁻¹.[14][15]

-

The sp³ C-H stretching vibrations from the alkyl groups (piperazine ring, N-methyl, and ethyl ester) will result in strong absorptions in the 2850-3000 cm⁻¹ region.[1][16]

-

A very prominent, sharp, and strong absorption band is predicted for the ester carbonyl (C=O) stretch between 1735 and 1750 cm⁻¹.[15][17]

-

The C-N stretching vibrations of the amines will likely appear in the fingerprint region, between 1000 and 1250 cm⁻¹.

-

The C-O stretching of the ester group will also produce strong bands in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

For a liquid sample, the Attenuated Total Reflectance (ATR) method is highly convenient.

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, then allowing it to dry completely.[18]

-

Background Collection: Collect a background spectrum. This will account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of the neat liquid "this compound" directly onto the center of the ATR crystal.[19][20]

-

Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹. The data is collected over the range of 4000 to 400 cm⁻¹.[21]

-

Data Processing and Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the functional groups of the molecule.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with standardized protocols for experimental data acquisition. The predicted ¹H NMR, ¹³C NMR, MS, and IR data serve as a benchmark for researchers synthesizing this compound. By following the outlined experimental procedures, scientists can obtain high-quality spectroscopic data to confirm the structure and purity of their product, ensuring the reliability of their research outcomes.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Martin, G. E. (2018, September 28). Acquiring 1 H and 13 C Spectra. In Annual Reports in NMR Spectroscopy (Vol. 95, pp. 1-56). Academic Press. [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?[Link]

-

Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]

-

Maya, M. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

-

Shimadzu. Liquid Samples. [Link]

-

University of Missouri–St. Louis. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

-

Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2021). Proposed fragmentation patterns following accurate mass analysis at 1 mg mL−1 of estrogen methylpiperazine derivatives displaying common mass fragments. ResearchGate. [Link]

-

Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Farkas, E., & Gömöry, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]

-

University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Davis. Electrospray Ionization (ESI). [Link]

-

Wenzel, B., Le-Vinh, B., Geyer, A., & Wuest, F. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(11), 3505. [Link]

-

Arslan, Z., Okuroğlu, E., Senol, H., & Türkmen, Z. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

SpectraBase. 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

Michigan State University. IR Absorption Table. [Link]

-

Vaughan, K., & Le, D. D. (1998). Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-phenyl-1-diazenyl]-1-piperazinecarboxylates. Canadian Journal of Chemistry, 76(9), 1338-1348. [Link]

-

LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Hussain, G., Abbasi, M. A., ur-Rehman, A., & Shah, S. A. A. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

-

Li, Y., He, Y., Zhang, Y., & Zhang, J. (2021). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 125(1), 348-360. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.latech.edu [chem.latech.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rutgers_MS_Home [react.rutgers.edu]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to Ethyl 4-methylpiperazine-2-carboxylate

Executive Summary

Ethyl 4-methylpiperazine-2-carboxylate is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. With the molecular formula C8H16N2O2, this ester serves as a versatile building block and intermediate in the synthesis of complex pharmaceutical agents.[1][2] The strategic placement of its functional groups—a secondary amine, a tertiary amine, and an ethyl ester—provides multiple reaction points for molecular elaboration. This guide offers a comprehensive technical overview, including physicochemical properties, validated synthesis protocols, detailed analytical characterization, and a discussion of its applications in modern drug discovery, grounded in authoritative scientific data.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis and development. This compound is typically a liquid at room temperature.[2] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 63285-60-9 | [1][2][3][4][5] |

| Molecular Formula | C8H16N2O2 | [1][2][5] |

| Molecular Weight | 172.22 g/mol | [1][2][5] |

| Purity | Typically ≥95% | [2] |

| Appearance | Liquid | [2] |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Structural Diagram

The chemical structure provides insight into the molecule's reactivity and potential for forming intermolecular interactions, which is critical for its role as a pharmacophore or synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of piperazine derivatives is a cornerstone of pharmaceutical process chemistry. While multiple synthetic routes can be envisioned, a common and reliable approach involves the debenzylation of a protected precursor. This method is advantageous as it utilizes readily available starting materials and employs a robust, high-yield catalytic hydrogenation step.

Representative Synthetic Pathway

A validated pathway involves the synthesis from Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate.[1] This precursor contains a benzyl group on the nitrogen at position 1, which serves as a protecting group that can be selectively removed.

Caption: Workflow for the synthesis via catalytic debenzylation.

Detailed Experimental Protocol: Debenzylation

This protocol describes the removal of the N-benzyl protecting group, a critical step to yield the target compound. The causality behind this choice is the high efficiency and clean conversion offered by palladium-catalyzed hydrogenation, which minimizes side-product formation.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (1.0 eq).

-

Catalyst and Solvent: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material). The catalyst's porous structure provides a high surface area for the reaction. Add anhydrous ethanol as the solvent to dissolve the reactant completely.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas to remove oxygen, which can deactivate the catalyst. Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Carefully depressurize the vessel.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial to prevent contamination of the final product with heavy metals.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Validation: The resulting residue is the crude this compound. Purity should be assessed by NMR and LC-MS, and further purification by silica gel column chromatography can be performed if necessary.[6]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers often provide access to key spectroscopic data.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons on the piperazine ring (a series of multiplets).

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight (172.22 g/mol ) and to assess the purity of the compound.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, typically achieving >97% for research-grade material.[3]

Applications in Research and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a valuable component for optimizing drug candidates.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules. Its bifunctional nature (a nucleophilic secondary amine and an electrophilic ester) allows for sequential and site-selective modifications.

-

N-Arylation/N-Alkylation: The secondary amine at the N1 position can be readily functionalized via reactions like Buchwald-Hartwig amination or reductive amination to introduce diverse aryl or alkyl substituents.[7] This is a common strategy for building molecules that target G-protein coupled receptors (GPCRs) or kinases.

-

Amide Bond Formation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be directly converted to an amide via aminolysis.

Examples in Drug Scaffolds

The core structure is related to intermediates used in the synthesis of various therapeutic agents. For instance, substituted piperazines are central to drugs like Sildenafil (Viagra) and many kinase inhibitors.[7][8] The specific stereochemistry of related piperidine carboxylates is crucial for the activity of drugs like the anticoagulant Argatroban, highlighting the importance of stereocontrol in synthesis.[9][10][11] While not a direct precursor in these specific examples, this compound provides a synthetically accessible platform to explore chemical space around these successful pharmacophores. Piperazine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and analgesic effects.[12]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling procedures must be followed.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- Agami, C.; Bisaro, F.; Commesse, S.; Guesn, S.; Kadouri-Puchot C.; M orgentin, R. A method for synthesizing (2R,4R) -4-methylpiperidine-2-carboxylic acid ethyl ester. European Journal of Organic Chemistry, 2001, (2385). [URL: https://patents.google.

- ChemicalBook. This compound synthesis. [URL: https://www.chemicalbook.com/synthesis/63285-60-9.htm]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/en/63285-60-9]

- PrepChem.com. Synthesis of Methyl 11-[2-(4-phenyl-1-piperazinyl)ethyl]thio-6,11dihydrodibenz[b,e]oxepin-2-carboxylate (Compound la). [URL: https://www.prepchem.

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. [URL: https://patents.google.

- BLD Pharm. 63285-60-9 | this compound. [URL: https://www.bldpharm.com/products/63285-60-9.html]

- ChemicalBook. This compound | 63285-60-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63353.htm]

- Wikipedia. Sildenafil. [URL: https://en.wikipedia.org/wiki/Sildenafil]

- Sunway Pharm Ltd. This compound - CAS:63285-60-9. [URL: https://www.3wpharm.com/product/63285-60-9.html]

- BenchChem. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. [URL: https://www.benchchem.com/product/bcp231464/synthesis]

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/20/7086]

- PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26276732/]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 63285-60-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 63285-60-9 [chemicalbook.com]

- 5. This compound - CAS:63285-60-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

- 9. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 10. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Carboxylate Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Piperazine Moiety

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic areas. These are often termed "privileged structures" for their ability to bind to multiple biological targets with high affinity.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a quintessential example of such a scaffold.[3][4] Its prevalence is not accidental; the piperazine core offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[5][6] The two nitrogen atoms provide handles for introducing diverse substituents, allowing chemists to fine-tune a molecule's three-dimensional shape to fit specific protein binding pockets.[3] Furthermore, their basic nature is crucial for modulating properties like aqueous solubility and oral bioavailability, which are critical for a successful drug candidate.[3][5]

This guide focuses specifically on the piperazine carboxylate scaffold, a subclass of piperazine derivatives that incorporates a carboxylic acid or ester functionality. This addition further enhances the utility of the piperazine core, providing an additional point for interaction with biological targets (e.g., through hydrogen bonding or ionic interactions) and a versatile synthetic handle for creating prodrugs or linking to other molecular fragments.[7][8] As we will explore, this seemingly simple modification unlocks a vast chemical space, leading to potent and selective agents in oncology, virology, and central nervous system (CNS) disorders.

Part 1: The Core Scaffold - Synthesis and Physicochemical Properties

The strategic power of the piperazine carboxylate scaffold lies in its predictable influence on a molecule's drug-like properties and its accessibility through robust synthetic routes.

Physicochemical & Pharmacokinetic (PK) Profile

The introduction of a carboxylate group onto the piperazine ring has profound and predictable effects on a molecule's characteristics.

-

Solubility and Polarity : The piperazine ring itself, with its two basic nitrogen atoms, increases the polarity and aqueous solubility of a parent molecule, which is often advantageous for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The carboxylate group, being ionizable, further enhances this effect, providing a significant boost to solubility, particularly at physiological pH.

-

pKa Modulation : The piperazine core has two distinct pKa values (typically around 5.5 and 9.7).[9] This allows one nitrogen to be protonated at physiological pH, forming a positive charge that can engage in crucial ionic interactions with target proteins, such as the hinge region of kinases.[10] The carboxylate group introduces an acidic pKa, creating a zwitterionic potential that can be exploited to optimize cell permeability and minimize off-target effects.

-

Metabolic Stability : While aliphatic heterocycles can be sites of metabolic attack (e.g., N-dealkylation or oxidation), the piperazine ring is often relatively stable.[11] Strategic placement of substituents and the use of protecting groups like the tert-butyloxycarbonyl (Boc) group during synthesis can shield the nitrogen atoms from metabolic enzymes.[7]

| Property | Contribution of Piperazine Nitrogens | Contribution of Carboxylate Group | Overall Effect on Drug Candidate |

| Aqueous Solubility | Increases polarity and H-bond potential | Provides ionizable handle for salt formation | Generally improved solubility and bioavailability[5] |

| pKa | Two basic centers (pKa ~5.5, 9.7) | One acidic center (pKa ~2-4) | Allows for zwitterionic character, fine-tuning of charge state |

| Target Binding | H-bond donor/acceptor, cationic interactions | H-bond donor/acceptor, ionic interactions | Versatile binding capabilities for diverse protein targets[3] |

| Permeability | Can be optimized via N-substitution | Can be masked (e.g., as an ester prodrug) to improve BBB penetration | Modifiable to balance solubility and membrane crossing[7][8] |

Core Synthetic Strategies

The construction and derivatization of piperazine carboxylates rely on a well-established toolkit of organic reactions. The key is often the use of an orthogonally protected piperazine, such as 1-Boc-piperazine-2-carboxylic acid, which allows for selective modification at the two nitrogen atoms and the carboxylate group.[7]

Below is a generalized workflow illustrating the key synthetic transformations.

Caption: General synthetic workflow for piperazine carboxylate derivatives.

Detailed Protocol: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This protocol describes the synthesis of a key intermediate used in the preparation of several FDA-approved kinase inhibitors, including Palbociclib and Ribociclib.[10] The causality behind this specific multi-step synthesis is to install the aminopyridine moiety onto the piperazine N4 position while keeping the N1 position protected for subsequent reactions.

Objective: To synthesize a key building block for CDK4/6 inhibitors via a three-step sequence: SNAr, Boc-protection, and nitro reduction.

Materials & Equipment:

-

Reagents: 5-bromo-2-nitropyridine, piperazine, di-tert-butyl dicarbonate (Boc₂O), palladium on carbon (10% Pd/C), methanol, dichloromethane (DCM), triethylamine (TEA), hydrogen gas supply (balloon or Parr hydrogenator).

-

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, rotary evaporator, filtration apparatus (Büchner funnel), column chromatography setup (silica gel), standard glassware.

Step-by-Step Methodology:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: To couple piperazine with the electron-deficient nitropyridine ring. The nitro group acts as a strong electron-withdrawing group, activating the bromide for substitution.

-

Procedure:

-

To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent like ethanol, add an excess of piperazine (5.0 eq). The excess piperazine acts as both the nucleophile and the base to quench the HBr byproduct.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product, 1-(6-nitropyridin-3-yl)piperazine, by silica gel column chromatography to remove excess piperazine and byproducts.

-

-

-

Step 2: N-Boc Protection

-

Rationale: To protect the more nucleophilic N1 nitrogen of the piperazine ring, leaving the N4-aryl bond intact. This allows for selective chemistry at the N1 position later in a drug synthesis sequence.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (TEA) (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The resulting product is tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

-

-

-

Step 3: Catalytic Hydrogenation (Nitro Reduction)

-

Rationale: To reduce the nitro group to the key amine functionality, which is essential for subsequent coupling reactions in the synthesis of the final drug molecule.

-

Procedure:

-

Dissolve the Boc-protected intermediate from Step 2 in methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, typically as a solid.[10]

-

-

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the piperazine carboxylate scaffold is best demonstrated by its successful application across multiple therapeutic areas.

Oncology: Targeting Protein Kinases

Piperazine derivatives are exceptionally common in the field of oncology, particularly as kinase inhibitors.[10][12] Many FDA-approved drugs for various cancers incorporate this moiety.[10][13]

-

Mechanism of Action: In many kinase inhibitors like Palbociclib (CDK4/6 inhibitor), the protonated piperazine ring forms a key salt bridge interaction with acidic residues (e.g., Aspartic Acid) in the solvent-exposed region of the kinase ATP-binding pocket.[10] This interaction anchors the molecule, while other parts of the drug engage with the hinge region and other hydrophobic pockets. The carboxylate functionality, often present in the synthetic precursors, is a critical handle for building out the molecule.[10]

-

Structure-Activity Relationship (SAR):

-

The N1-substituent is often a bulky, hydrophobic group that occupies a hydrophobic pocket.

-

The N4-substituent is typically an aromatic or heteroaromatic ring that interacts with the kinase hinge region.

-

Modifications to the piperazine ring itself (e.g., C-substitution) are less common but can be used to alter conformation and improve properties.[10]

-

Sources

- 1. jocpr.com [jocpr.com]

- 2. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethyl 4-Methylpiperazine-2-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of blockbuster drugs.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for facile derivatization, modulate physicochemical properties such as solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets. When chirality is introduced into the piperazine ring, as in the case of ethyl 4-methylpiperazine-2-carboxylate, a powerful tool for three-dimensional diversification in drug design emerges. The stereochemistry at the C-2 position dictates the spatial orientation of substituents, which can profoundly influence binding affinity, selectivity, and ultimately, the therapeutic efficacy and safety profile of a drug candidate. This guide provides a comprehensive technical overview of this compound as a chiral building block, covering its synthesis, resolution, and applications in the development of innovative therapeutics.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 63285-60-9 | [2] |

| Molecular Formula | C8H16N2O2 | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [4] |

The structure of this compound, with its stereocenter at the C-2 position, allows for the generation of two enantiomers, (R)- and (S)-ethyl 4-methylpiperazine-2-carboxylate. The methyl group at the N-4 position modulates the basicity of this nitrogen and can influence the conformational preference of the piperazine ring. The ethyl ester at the C-2 position serves as a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity.

Synthesis of this compound: Racemic and Stereoselective Approaches

The synthesis of this compound can be approached through both racemic and stereoselective routes. While racemic synthesis is often more straightforward, the development of efficient enantioselective methods or classical resolution protocols is paramount for its application in chiral drug development.

Racemic Synthesis

A common strategy for the synthesis of the racemic mixture involves the multi-step conversion of readily available starting materials. One plausible, though not explicitly detailed in the provided search results, synthetic route could commence from pyrazine-2-carboxylic acid, involving esterification, hydrogenation of the pyrazine ring to a piperazine, and subsequent N-methylation.[5]

Experimental Protocol: Proposed Racemic Synthesis

-

Step 1: Esterification of Pyrazine-2-carboxylic Acid. To a solution of pyrazine-2-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction, extract the ethyl pyrazine-2-carboxylate, and purify by distillation or column chromatography.

-

Step 2: Hydrogenation of Ethyl Pyrazine-2-carboxylate. Dissolve ethyl pyrazine-2-carboxylate in a suitable solvent such as ethanol or methanol. Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain ethyl piperazine-2-carboxylate.

-

Step 3: N-Methylation of Ethyl Piperazine-2-carboxylate. Dissolve ethyl piperazine-2-carboxylate in a suitable solvent like dichloromethane or acetonitrile. Add a methylating agent, such as methyl iodide or dimethyl sulfate, and a base (e.g., potassium carbonate or triethylamine) to scavenge the acid produced. Stir the reaction at room temperature until completion. Work up the reaction by washing with water, drying the organic layer, and concentrating to yield racemic this compound. Purification can be achieved by column chromatography.

Enantioselective Synthesis and Chiral Resolution

The generation of enantiomerically pure this compound is the cornerstone of its utility as a chiral building block. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Synthesis:

Chiral Resolution:

A more traditional and often scalable approach is the chiral resolution of the racemic mixture. This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6] Tartaric acid and its derivatives are commonly employed as resolving agents for amines.[6][7][8]

Experimental Protocol: Proposed Chiral Resolution using a Tartaric Acid Derivative

-

Step 1: Diastereomeric Salt Formation. Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (L)-tartaric acid or a derivative like (L)-dibenzoyltartaric acid, in the same solvent.[6][7] Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Step 2: Isolation of the Diastereomeric Salt. Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

-

Step 3: Liberation of the Enantiopure Amine. Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically enriched this compound with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the desired enantiomer.

-

Step 4: Determination of Enantiomeric Purity. The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.

Caption: Application in kinase inhibitor synthesis.

The general synthetic strategy would involve the coupling of the enantiopure piperazine building block with a suitable heterocyclic or aromatic core, a common approach in the synthesis of kinase inhibitors. [9]The ester functionality of this compound can be hydrolyzed to the carboxylic acid, which can then be coupled with an amine-containing fragment of the target molecule via standard amide bond formation protocols. [10]Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The secondary amine of the piperazine ring can be functionalized through reactions such as reductive amination or nucleophilic aromatic substitution. [9]

Conclusion and Future Perspectives

This compound represents a chiral building block with significant potential in modern drug discovery. Its synthesis, while requiring careful stereochemical control, provides access to a versatile scaffold that can be readily incorporated into complex molecular architectures. The ability to introduce a defined three-dimensional element into the piperazine ring opens up new avenues for the design of highly potent and selective therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(9), 1137-1146.

-

ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.

-

New Drug Approvals. (2014). IMATINIB. New Drug Approvals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

- Ginnari, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1137.

-

National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US7550591B2 - Imatinib production process. Google Patents.

-

OpenMETU. (n.d.). Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) -N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs. OpenMETU. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib. Google Patents.

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.

-

PubChem. (n.d.). Ethyl 4-methylpiperazine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL TRANS-4-METHYLPIPERIDINE-2-CARBOXYLATE. GSRS. Retrieved from [Link]

-

PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. PubMed. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]

-

ResearchGate. (2025). Ethyl 4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-ylmethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 63285-60-9|this compound|BLD Pharm [bldpharm.com]

- 5. connectjournals.com [connectjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylpiperazine-2-carboxylate: Starting Materials and Strategic Execution